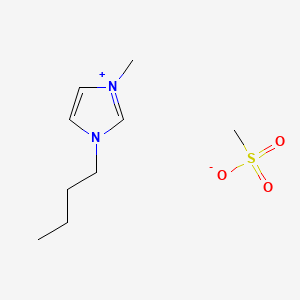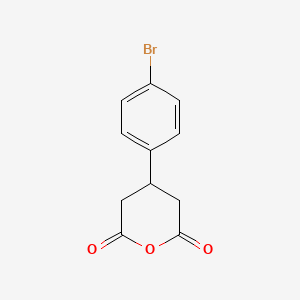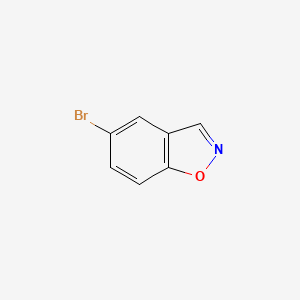
5-ブロモ-1,2-ベンゾイソキサゾール
概要
説明
5-Bromo-1,2-benzisoxazole: is a heterocyclic organic compound that belongs to the benzisoxazole family. This compound is characterized by a benzene ring fused to an isoxazole ring, with a bromine atom attached at the 5th position of the benzene ring. Benzisoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties.
科学的研究の応用
Chemistry:
5-Bromo-1,2-benzisoxazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .
Biology:
In biological research, 5-Bromo-1,2-benzisoxazole is used to study enzyme inhibition and receptor binding. It is also employed in the design of bioactive molecules with potential therapeutic applications .
Medicine:
This compound has shown promise in the development of drugs for the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. Its derivatives have been investigated for their anticancer, antibacterial, and anti-inflammatory properties .
Industry:
In the industrial sector, 5-Bromo-1,2-benzisoxazole is used in the production of specialty chemicals and materials. It is also utilized in the development of dyes, pigments, and polymers .
作用機序
Target of Action
5-Bromo-1,2-benzisoxazole, like other benzisoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzisoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The presence of electron-withdrawing groups in benzisoxazole compounds has been associated with improved antimicrobial activity .
Biochemical Pathways
Benzisoxazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been suggested that the presence of fluorine functionalization in benzisoxazole derivatives can significantly affect drug capacity, clearance, distribution, and metabolism .
Result of Action
Certain benzisoxazole derivatives have been found to exhibit significant antimicrobial and anticancer activities . For instance, some benzisoxazole compounds have shown high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole, and others have demonstrated potent anticancer activity compared to 5-fluorouracil .
Action Environment
It is known that the synthesis of benzisoxazole derivatives can be influenced by various factors, including the choice of catalyst and reaction conditions .
生化学分析
Biochemical Properties
5-Bromo-1,2-benzisoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in metabolic pathways . These interactions often result in the inhibition of enzyme activity, leading to the disruption of essential biochemical processes in pathogenic organisms.
Cellular Effects
The effects of 5-Bromo-1,2-benzisoxazole on various cell types and cellular processes are profound. In cancer cells, for instance, it has been observed to inhibit cell proliferation and induce apoptosis . The compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, 5-Bromo-1,2-benzisoxazole affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-1,2-benzisoxazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with chorismate pyruvate-lyase results in the inhibition of this enzyme, disrupting the synthesis of essential metabolites . Furthermore, 5-Bromo-1,2-benzisoxazole can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,2-benzisoxazole have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 5-Bromo-1,2-benzisoxazole can lead to sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-1,2-benzisoxazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-1,2-benzisoxazole is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound affects metabolic flux by inhibiting key enzymes, such as chorismate pyruvate-lyase, leading to altered levels of metabolites . These interactions can disrupt normal cellular functions and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, 5-Bromo-1,2-benzisoxazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 5-Bromo-1,2-benzisoxazole within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-1,2-benzisoxazole is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows 5-Bromo-1,2-benzisoxazole to interact with its target biomolecules effectively, thereby modulating cellular processes and functions.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1,2-benzisoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the condensation of 2-aminophenol with brominated aromatic aldehydes in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like titanium tetraisopropoxide (TTIP) at elevated temperatures . Another approach involves the reaction of 2-aminophenol with brominated ortho-esters or isothiocyanates under acidic conditions .
Industrial Production Methods:
In industrial settings, the production of 5-Bromo-1,2-benzisoxazole may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal catalysts, such as palladium or copper, can enhance the reaction rates and yields. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions:
5-Bromo-1,2-benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The isoxazole ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The isoxazole ring can be reduced to form benzoxazole derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Major Products:
Substitution: 5-Amino-1,2-benzisoxazole, 5-Thio-1,2-benzisoxazole.
Oxidation: 5-Bromo-1,2-benzisoxazole N-oxide.
Reduction: 5-Bromo-1,2-benzoxazole.
類似化合物との比較
- 5-Chloro-1,2-benzisoxazole
- 5-Fluoro-1,2-benzisoxazole
- 5-Methyl-1,2-benzisoxazole
Comparison:
5-Bromo-1,2-benzisoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits higher reactivity in substitution reactions and stronger binding affinity to molecular targets . This makes it a valuable compound in medicinal chemistry for the development of potent bioactive molecules .
特性
IUPAC Name |
5-bromo-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKLUNARLSYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475613 | |
| Record name | 5-Bromo-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-65-1 | |
| Record name | 5-Bromo-1,2-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
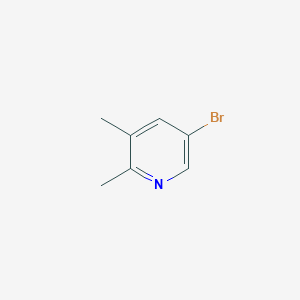


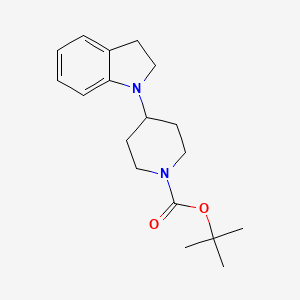

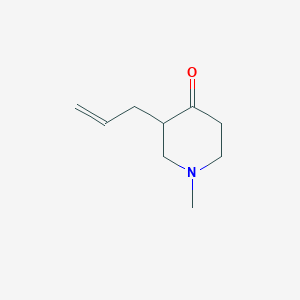
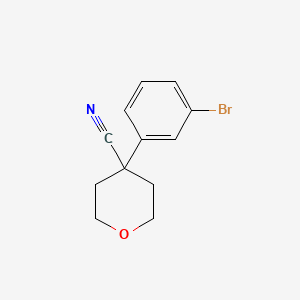
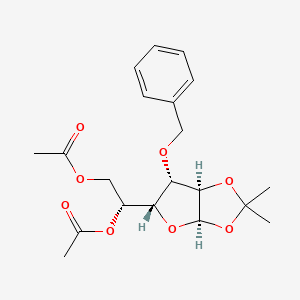
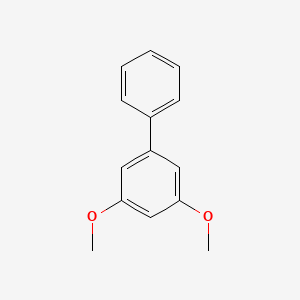
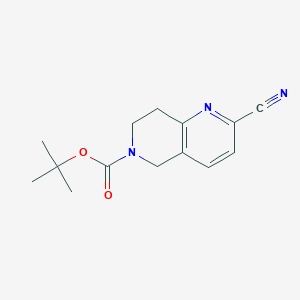
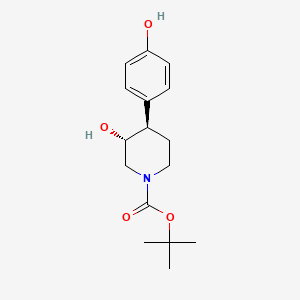
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
